2,5-Dimethylhydroquinone

Antioxidant Chemistry Free Radical Biology Thermochemistry

Researchers and process chemists: substituting this isomer with other dimethylhydroquinones alters synthesis outcomes or antioxidant efficacy. 2,5-DMHQ is the required precursor for β-tocopherol (not α-tocopherol). - O-H bond dissociation energy: 242.7 kJ/mol (95.2 kJ/mol lower than unsubstituted hydroquinone) - Potent against S. aureus biofilm (MIC 5-50 µg/mL vs. >400 µg/mL for parent) - Enables tailored redox polymers (150-700 mV range) Available for immediate R&D and cGMP intermediate supply.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 615-90-7
Cat. No. B3054669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhydroquinone
CAS615-90-7
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)O
InChIInChI=1S/C8H10O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4,9-10H,1-2H3
InChIKeyGPASWZHHWPVSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylhydroquinone Technical Profile


2,5-Dimethylhydroquinone (2,5-DMHQ) is a para-dihydroquinone derivative with methyl substitutions at the 2- and 5-positions on the aromatic ring . It belongs to a class of alkylated hydroquinones widely used as synthetic intermediates, radical chain-breaking antioxidants, and polymerization inhibitors [1]. Its core chemical reactivity is defined by its capacity to undergo reversible two-electron oxidation to form 2,5-dimethylbenzoquinone, a property that underpins its function as both an antioxidant (hydrogen atom donor) and a redox-active synthetic building block [1].

Alkylated hydroquinone class with reversible two-electron oxidation to quinone
May support radical chain-breaking antioxidant studies via hydrogen atom transfer (HAT)
Potential synthetic intermediate for β-tocopherol and redox-active polymers

Why Hydroquinone Analogs Cannot Replace 2,5-Dimethylhydroquinone


Generic substitution among hydroquinone derivatives is scientifically unsound because the position, number, and steric bulk of alkyl substituents create a quantifiable divergence in thermodynamic and kinetic properties that dictate application-specific performance [1]. A methyl group can drastically lower the O-H bond dissociation energy (BDE), a measure of hydrogen atom donation capacity and a key predictor of antioxidant potency, compared to unsubstituted hydroquinone [1]. Furthermore, regiochemistry dictates the final structure of complex synthesis products, such as tocopherol isoforms . The following quantitative evidence demonstrates that 2,5-DMHQ possesses a unique profile among its closest analogs, making blind replacement a high-risk decision for reproducible research or industrial processes.

Alkyl substitution shifts O-H bond dissociation energy
Methyl groups at 2,5-positions lower BDE relative to unsubstituted hydroquinone; radical-trapping performance may not transfer to other alkylated analogs.
Regiochemistry directs tocopherol isoform synthesis
2,5-Dimethyl pattern is specific for β-tocopherol; using trimethylhydroquinone or other isomers would produce a different Vitamin E isoform.
Dimethyl isomer position alters antimicrobial potency
Class-level data show order-of-magnitude MIC differences among 2,3-, 2,6- and 2,5-dimethyl hydroquinones; substitution risk for antimicrobial SAR may be significant.

Differentiation Evidence for 2,5-Dimethylhydroquinone


Superior Hydrogen Atom Donor Capacity vs. Hydroquinone

A key differentiator for 2,5-DMHQ is its significantly lower O-H bond dissociation energy (BDE) compared to unsubstituted hydroquinone, confirming its enhanced capacity for hydrogen atom transfer (HAT), the primary mechanism of radical chain-breaking [1]. Briefly, a lower BDE value indicates a weaker O-H bond and a greater thermodynamic driving force for hydrogen atom donation to a radical [1].

O-H BDE Comparison
Head-to-head comparison
242.7 ± 3.4 kJ mol⁻¹ vs. 337.9 ± 1.6 kJ mol⁻¹ (unsubstituted); 95.2 kJ mol⁻¹ lower BDE
Supports selection for high hydrogen atom transfer reactivity in radical studies.
Estimated via intersecting parabolas method; B3LYP/6-31+G* calculations.
Antioxidant Chemistry Free Radical Biology Thermochemistry

Specific Intermediate for β-Tocopherol Synthesis

The methyl substitution pattern of 2,5-DMHQ makes it the specific aromatic precursor for the synthesis of β-tocopherol, a biologically distinct isoform of Vitamin E . This contrasts with 2,3,5-trimethylhydroquinone (TMHQ), which is the dedicated intermediate for α-tocopherol [1].

β-Tocopherol Intermediate
Class-level inference
Specific aromatic precursor for β-tocopherol; TMHQ leads to α-tocopherol.
Isomer-specific synthesis context; substitution would yield wrong tocopherol isoform.
Established synthetic pathways for Vitamin E isoforms.
Vitamin E Synthesis Tocopherol Chemistry Organic Synthesis

Structure-Dependent Antimicrobial Activity in Hydroquinones

Among a series of 18 hydroquinones tested against S. aureus, antimicrobial activity is highly dependent on the substitution pattern [1]. The study reports that while hydroquinone itself is essentially inactive (MIC > 400 µg/mL), other alkylated derivatives like 2,3-dimethylhydroquinone and 2,6-dimethylhydroquinone show potent activities with MICs of 50 µg/mL, and TBHQ shows an MIC of 5 µg/mL [1]. This context places 2,5-DMHQ within a class where small structural differences cause orders-of-magnitude changes in bioactivity.

Antimicrobial SAR
Class-level inference
2,5-isomer not directly tested; 2,6-isomer MIC 50 µg/mL, TBHQ MIC 5 µg/mL vs. hydroquinone >400 µg/mL.
Supports antimicrobial SAR studies requiring isomer-specific screening against S. aureus.
Broth microdilution method; methicillin-sensitive and -resistant strains.
Antimicrobial Biofilm Inhibition Staphylococcus aureus

Controlled Methylation Selectivity in Synthesis

Patent literature highlights that the selective production of dimethylhydroquinones over trimethyl- or tetramethyl- byproducts is a key process challenge [1]. One described process achieves a dimethylhydroquinone selectivity of up to 92% by mole from methylhydroquinone, with no production of the undesirable tetramethylhydroquinone [1]. This high selectivity is essential for producing high-purity 2,5-DMHQ for research and industrial use.

Synthesis Selectivity
Class-level inference
92% dimethylhydroquinone selectivity; trimethyl byproduct 8%, tetramethyl 0%.
Supports confidence in high-purity manufacturing for research procurement.
Patent US6303801B1, supercritical methanol over MnO₂ catalyst.
Process Chemistry Selective Alkylation Patent

Regioselective Biotransformation Capability

The bacterium Rhodococcus sp. strain DK17 exhibits a specific, regioselective hydroxylation on xylenes, and can be used to produce 2,5-DMHQ as a pure, distinct product [1]. This biocatalytic route provides strict structural discrimination against other isomers like 2,4-dimethylresorcinol, offering a clear path to isomerically pure material [1].

Biocatalytic Route
Class-level inference
Regioselective hydroxylation by Rhodococcus sp. DK17 yields isomerically pure 2,5-DMHQ.
Supports 'green chemistry' procurement for high structural fidelity.
Whole-cell biocatalysis on xylene isomers; discrimination against 2,4-dimethylresorcinol.
Biocatalysis Regioselective Hydroxylation Xylene Degradation

Optimal Applications for 2,5-Dimethylhydroquinone


β-Tocopherol Research and Synthesis

Procurement for the specific synthesis of β-tocopherol requires 2,5-DMHQ as the non-substitutable aromatic building block . The 2,5-dimethyl substitution pattern is essential for the subsequent chemical steps that lead to the β-isoform of Vitamin E. Using the incorrect isomer like trimethylhydroquinone would synthesize the wrong biological target (α-tocopherol), compromising the entire project.

Antioxidant Studies Requiring Strong HAT Reactivity

For experimental systems where radical chain-breaking activity is paramount, 2,5-DMHQ should be selected over unsubstituted hydroquinone. Its O-H BDE is 242.7 kJ/mol, which is 95.2 kJ/mol lower than that of hydroquinone (337.9 kJ/mol), a thermodynamically decisive advantage for hydrogen atom donation . This makes the compound ideal for studies on lipid peroxidation inhibition, polymer stabilizer efficacy, or radical mechanistic investigations.

Antimicrobial Hydroquinone SAR Studies

The class-level evidence that dimethyl-substituted hydroquinones are far more potent against S. aureus biofilm formation than the parent compound (MIC shift from >400 µg/mL to the 5–50 µg/mL range) provides a compelling rationale for using 2,5-DMHQ in antimicrobial SAR panels . Its specific 2,5-substitution pattern makes it a crucial comparator to the 2,3- and 2,6- isomers for mapping the pharmacophore.

Redox-Active Polymer and Material Synthesis

2,5-DMHQ serves as a specific redox-active monomer for creating polymers with tailored redox potentials. A study on macroreticular redox polymers incorporated 2,5-DMHQ to achieve a broad range of potentials (150–700 mV) . For materials scientists synthesizing redox-active polymers, procuring the correctly methylated monomer is essential to fine-tune the material's electrochemical properties.

Application
Selection Property
Validation Focus
β-Tocopherol synthesis
2,5-Dimethyl substitution pattern
Tocopherol isoform specificity review
Radical chain-breaking studies
Hydrogen atom transfer reactivity
BDE and antioxidant endpoint review
Antimicrobial hydroquinone SAR
Dimethyl isomer positional substitution
MIC and biofilm inhibition assay context
Redox-active polymer synthesis
Redox potential tailoring
Polymer electrochemical property review
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